Hydrocortisonbuteprat

Übersicht

Beschreibung

Es ist ein Ester von Hydrocortison (Cortisol) mit Buttersäure und Propionsäure . Diese Verbindung wird hauptsächlich zur Behandlung entzündlicher und juckender, kortikosteroid-empfindlicher Dermatosen eingesetzt .

Herstellungsmethoden

Hydrocortisonbuteprat kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine Methode beinhaltet die Veresterung von Hydrocortison mit Buttersäure und Propionsäure. Das Herstellungsverfahren umfasst das Zugeben von Hydrocortison als Rohstoff zu Dimethylformamid, die Erzeugung von Makrolid unter der Katalyse von p-Toluolsulfonsäure und Triethylorthobutyrat. Das Makrolid wird dann in einem Methylalkohol-Wasser-Gemisch gelöst und unter der Katalyse von fester starker Säure hydrolysiert, um this compound zu erzeugen .

Wissenschaftliche Forschungsanwendungen

Hydrocortisonbuteprat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Untersuchung der Steroidchemie und der Entwicklung neuer Kortikosteroidverbindungen verwendet.

Biologie: Es wird verwendet, um die Auswirkungen von Kortikosteroiden auf zelluläre Prozesse und die Genexpression zu untersuchen.

Industrie: Es wird in der Formulierung topischer Cremes und Salben zur Behandlung von Hauterkrankungen verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den zytosolischen Glukokortikoidrezeptor. Nach der Bindung transloziert der Rezeptor-Liganden-Komplex in den Zellkern, wo er an Glukokortikoid-Response-Elemente (GRE) im Promotorbereich von Zielgenen bindet. Diese Bindung reguliert die Transkription spezifischer Gene, was zu entzündungshemmenden und immunsuppressiven Wirkungen führt .

Wirkmechanismus

Target of Action

Hydrocortisone buteprate, also known as hydrocortisone probutate, primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Biochemical Pathways

The binding of hydrocortisone to the glucocorticoid receptor leads to the inhibition of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2 . This reduced cytokine production limits T cell proliferation .

Pharmacokinetics

The extent of percutaneous absorption of topical corticosteroids like hydrocortisone buteprate is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . These factors can significantly impact the bioavailability of the compound.

Result of Action

The action of hydrocortisone buteprate results in the suppression of cell-mediated immunity . It also causes B cells to express lower amounts of IL-2 and IL-2 receptors . This leads to the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .

Action Environment

Environmental factors such as the integrity of the skin barrier and the use of occlusive dressings can influence the action, efficacy, and stability of hydrocortisone buteprate . For example, a compromised skin barrier or the use of occlusive dressings can increase the absorption of the compound, potentially enhancing its efficacy .

Biochemische Analyse

Biochemical Properties

Hydrocortisone buteprate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the cytosolic glucocorticoid receptor, forming a receptor-ligand complex that translocates into the cell nucleus . This complex then binds to glucocorticoid response elements (GRE) in the promoter region of target genes, modulating their expression . The interactions of hydrocortisone buteprate with these biomolecules result in the inhibition of phospholipase A2, reduction of cytokine production, and suppression of T cell proliferation .

Cellular Effects

Hydrocortisone buteprate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the production of pro-inflammatory cytokines, limiting T cell proliferation and suppressing humoral immunity . This suppression leads to decreased B cell clonal expansion and antibody synthesis . Additionally, hydrocortisone buteprate affects the expression of genes involved in inflammatory responses, thereby reducing inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of hydrocortisone buteprate involves its binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes . This interaction leads to the modulation of gene expression, resulting in the inhibition of inflammatory transcription factors such as NF-kappa B and the promotion of anti-inflammatory genes . Hydrocortisone buteprate also inhibits phospholipase A2, reducing the production of arachidonic acid and its metabolites, which are key mediators of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrocortisone buteprate change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable, but its efficacy can diminish over extended periods . Long-term studies have shown that hydrocortisone buteprate can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These changes can result in reduced inflammation and immune responses over time .

Dosage Effects in Animal Models

The effects of hydrocortisone buteprate vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, hydrocortisone buteprate can cause toxic effects, including inhibition of bone formation, suppression of calcium absorption, and delayed wound healing . These adverse effects highlight the importance of carefully monitoring and adjusting dosages in clinical settings .

Metabolic Pathways

Hydrocortisone buteprate is primarily metabolized in the liver via the cytochrome P450 enzyme CYP3A4 . The metabolites are then excreted by the kidneys, with some also being excreted into the bile . The compound’s metabolism can be influenced by other drugs that interact with CYP3A4, potentially altering its efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of hydrocortisone buteprate and minimizing potential drug interactions .

Transport and Distribution

Hydrocortisone buteprate is transported and distributed within cells and tissues through binding to corticosteroid-binding globulin and serum albumin . This binding facilitates its transport to target tissues, where it can exert its therapeutic effects . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . This property is essential for its effectiveness in treating inflammatory and pruritic dermatoses .

Subcellular Localization

The subcellular localization of hydrocortisone buteprate is primarily within the cytoplasm and nucleus . After binding to the glucocorticoid receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression . This localization is critical for the compound’s ability to regulate inflammatory and immune responses at the molecular level . Additionally, post-translational modifications and targeting signals may influence the compound’s localization and activity within specific cellular compartments .

Vorbereitungsmethoden

Hydrocortisone buteprate can be synthesized through a series of chemical reactions. One method involves the esterification of hydrocortisone with butyric acid and propionic acid. The preparation method comprises adding hydrocortisone as a raw material into dimethylformamide, generating macrolide under the catalysis of p-toluenesulfonic acid and triethyl orthobutyrate. The macrolide is then dissolved in a methyl alcohol-water mixed solvent and undergoes hydrolysis under the catalysis of solid strong acid to generate hydrocortisone buteprate .

Analyse Chemischer Reaktionen

Hydrocortisonbuteprat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).

Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid-Ionen, Cyanid-Ionen).

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von Ketonen und Carbonsäuren führen .

Vergleich Mit ähnlichen Verbindungen

Hydrocortisonbuteprat ähnelt anderen Kortikosteroiden wie Hydrocortisonbutyrat, Hydrocortisoncypionat und Hydrocortisonprobutat . Es ist einzigartig in seiner Kombination von Buttersäure- und Propionsäureestern, die zu seinen spezifischen pharmakologischen Eigenschaften beitragen kann . Im Vergleich zu anderen Kortikosteroiden kann this compound ein anderes Gleichgewicht zwischen Potenz und Nebenwirkungen bieten, was es für bestimmte therapeutische Anwendungen geeignet macht .

Biologische Aktivität

Hydrocortisone buteprate (HBP), a double-ester derivative of hydrocortisone, is recognized for its potent anti-inflammatory properties and is used in various dermatological conditions. This article explores the biological activity of HBP, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

HBP is characterized by its unique chemical structure, which enhances its lipophilicity and receptor affinity compared to traditional hydrocortisone. The mechanism of action involves the binding of HBP to glucocorticoid receptors in the cytoplasm, leading to the formation of a receptor-ligand complex that translocates to the nucleus. This complex interacts with glucocorticoid response elements (GREs) in target gene promoters, modulating the expression of genes involved in inflammatory processes.

The anti-inflammatory effects are mediated through several pathways:

- Inhibition of Cytokine Production : HBP suppresses the expression of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-alpha, thereby limiting T cell activation and proliferation.

- Induction of Lipocortin-1 : This protein inhibits phospholipase A2, reducing the production of arachidonic acid and subsequently eicosanoids like prostaglandins and leukotrienes.

- Vasoconstriction : HBP exhibits significant vasoconstrictor effects, enhancing its anti-inflammatory potency compared to other corticosteroids .

Potency Comparison

HBP is classified as a medium-potent corticosteroid. Its potency can be compared with other topical corticosteroids based on clinical trials:

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of HBP in treating various dermatological conditions, especially atopic dermatitis and eczema:

- Atopic Dermatitis in Pediatric Patients :

- Eczema Treatment :

- Rosacea Treatment :

Safety Profile

The safety of HBP has been extensively evaluated:

Eigenschaften

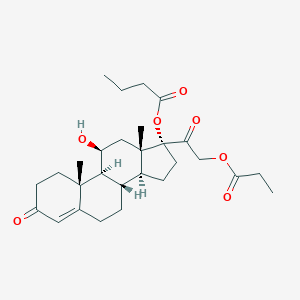

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGXJPFPZOHSQS-AYVLZSQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048603 | |

| Record name | Hydrocortisone buteprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |

| Record name | Hydrocortisone probutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72590-77-3 | |

| Record name | Hydrocortisone buteprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72590-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone probutate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone probutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone buteprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROCORTISONE PROBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.